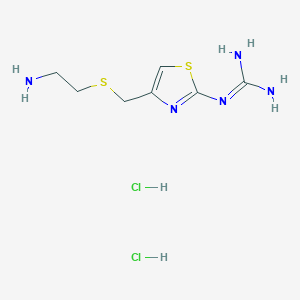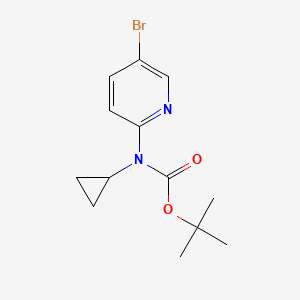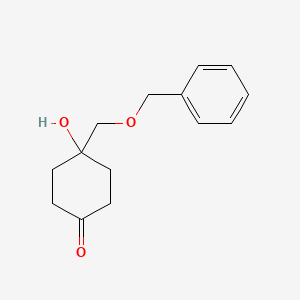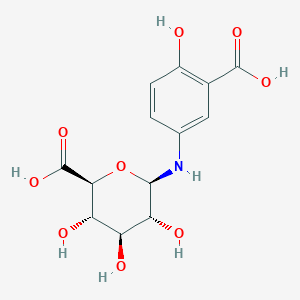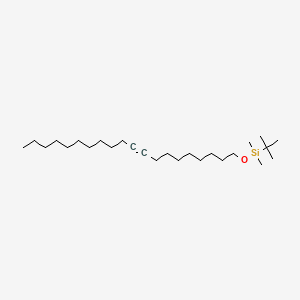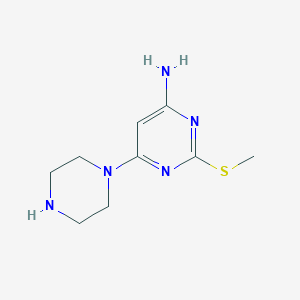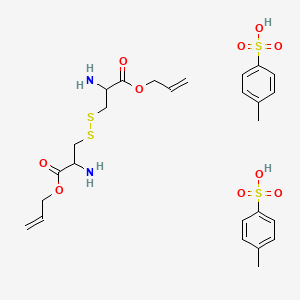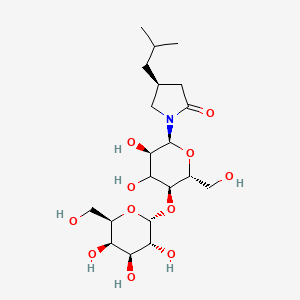
(4S)-Pregabalin Amide Lactose Adduct
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-Pregabalin Amide Lactose Adduct is a compound formed by the conjugation of (4S)-Pregabalin Amide with Lactose. Pregabalin is a well-known anticonvulsant and neuropathic pain medication, while lactose is a disaccharide sugar derived from galactose and glucose. The adduct formation can potentially enhance the pharmacokinetic properties of pregabalin, making it more effective in its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Pregabalin Amide Lactose Adduct typically involves the reaction of (4S)-Pregabalin Amide with lactose under specific conditions. The process may include:
Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.
Reaction with Lactose: Lactose is added to the solution, and the mixture is stirred under controlled temperature and pH conditions.
Catalysis: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The product is purified using techniques like crystallization or chromatography to obtain the desired adduct with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
(4S)-Pregabalin Amide Lactose Adduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
(4S)-Pregabalin Amide Lactose Adduct has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to improved therapeutic outcomes in treating neuropathic pain and epilepsy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of (4S)-Pregabalin Amide Lactose Adduct involves its interaction with voltage-dependent calcium channels. By binding to the α2δ subunit of these channels, the compound modulates calcium influx, thereby reducing neurotransmitter release and alleviating neuropathic pain. The presence of lactose may enhance the absorption and bioavailability of pregabalin, contributing to its overall efficacy.
相似化合物的比较
Similar Compounds
Pregabalin: The parent compound, used for treating neuropathic pain and epilepsy.
Gabapentin: Another anticonvulsant with similar therapeutic applications.
Lacosamide: A medication used to treat partial-onset seizures.
Uniqueness
(4S)-Pregabalin Amide Lactose Adduct is unique due to its conjugation with lactose, which may enhance its pharmacokinetic properties and therapeutic efficacy compared to similar compounds. This conjugation can lead to improved absorption, bioavailability, and overall effectiveness in clinical applications.
属性
分子式 |
C20H35NO11 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
(4S)-1-[(2S,3R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10+,11+,13-,14-,15?,16+,17+,18+,19-,20+/m0/s1 |
InChI 键 |
BSKMCHXCKWARJQ-BXOUEEEJSA-N |
手性 SMILES |
CC(C)C[C@H]1CC(=O)N(C1)[C@@H]2[C@@H](C([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
规范 SMILES |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

